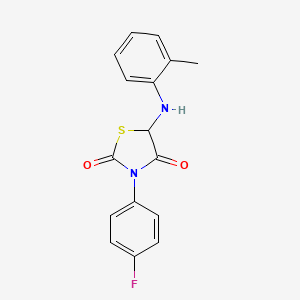

3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione typically involves the following steps:

Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a suitable α-haloketone with thiourea under basic conditions. This step results in the formation of a thiazolidine-2,4-dione intermediate.

Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the thiazolidine-2,4-dione intermediate with a fluorobenzene derivative in the presence of a strong base.

Introduction of o-Tolylamino Group: The o-tolylamino group can be introduced through an amination reaction. This involves the reaction of the thiazolidine-2,4-dione intermediate with an o-toluidine derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.

Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

化学反应分析

Key Chemical Reactions

The compound participates in several reaction types, influenced by its structural features:

Reaction Conditions and Optimization

Optimal reaction conditions are critical for high yields and selectivity:

-

Solvents : Ethanol, acetic acid, or organic bases (e.g., pyridine) to stabilize intermediates and enhance reaction rates .

-

Temperature : Refluxing (e.g., 100–110°C for Mannich reactions) or room temperature for condensation steps .

-

Catalysts : HCl in Mannich reactions or potassium salts for Knoevenagel condensation .

Mechanistic Insights

The compound’s reactivity stems from its structural motifs:

-

Thiazolidine core : Facilitates cyclization and condensation reactions.

-

o-Tolylamino group : Acts as a nucleophile in substitution reactions, influenced by electron-donating groups (e.g., methyl substituents).

-

Fluorophenyl group : Enhances stability and modulates electronic properties, affecting reaction kinetics.

Analytical Techniques

Structural and reaction outcomes are validated using:

科学研究应用

Antidiabetic Activity

Thiazolidinedione derivatives, including 3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione, are recognized for their role as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists. These compounds enhance insulin sensitivity and glucose uptake in tissues, making them valuable in the treatment of type 2 diabetes mellitus. Studies have demonstrated that derivatives like this compound exhibit significant hypoglycemic effects in diabetic models .

Anticancer Properties

Research indicates that thiazolidinedione derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, they may interact with specific protein targets involved in tumor growth and metastasis. A study involving structural modifications of thiazolidinediones highlighted their potential as anticancer agents, showing promising results in vitro against multiple cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidinedione derivatives have shown effectiveness against various pathogens, suggesting their potential as therapeutic agents in treating infections . The structural features of these compounds contribute to their ability to disrupt microbial cell function.

Case Study 1: Antidiabetic Efficacy

In a study examining the hypoglycemic effects of several thiazolidinedione derivatives, this compound was tested alongside standard treatments like pioglitazone. The results indicated that this compound significantly reduced blood glucose levels in dexamethasone-induced diabetic rats, showcasing its potential as an antidiabetic agent .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of thiazolidinedione derivatives demonstrated that modifications at specific positions on the thiazolidine ring could enhance binding affinity to cancer-related protein targets. The study reported that certain derivatives exhibited superior anticancer activity compared to established drugs, emphasizing the importance of structural optimization in drug design .

作用机制

The mechanism of action of 3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Receptors: It can bind to specific receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression.

Inhibit Enzymes: It can inhibit certain enzymes, leading to changes in metabolic pathways.

Modulate Signaling Pathways: It can modulate various signaling pathways, leading to changes in cellular functions.

相似化合物的比较

3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione can be compared with other similar compounds, such as:

Rosiglitazone: Another thiazolidinedione compound used in the treatment of diabetes.

Pioglitazone: A thiazolidinedione compound with similar biological activities.

Troglitazone: A thiazolidinedione compound that was previously used in the treatment of diabetes but was withdrawn due to safety concerns.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

生物活性

3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione (TZD) class, which is known for its diverse biological activities, particularly in the context of metabolic diseases and cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring with carbonyl groups at positions 2 and 4, a fluorine atom on the phenyl group, and an o-tolylamino substituent. The presence of the fluorine atom enhances its lipophilicity, which may influence its interaction with biological targets.

Thiazolidinediones are primarily recognized for their role as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. The activation of PPARγ leads to:

- Increased insulin sensitivity : Enhances the uptake of glucose by adipose tissues.

- Reduction in inflammatory markers : Decreases levels of TNF-α and IL-6, which are implicated in insulin resistance.

- Regulation of adiponectin secretion : Promotes fat metabolism and improves insulin sensitivity.

Antidiabetic Effects

Research indicates that TZDs, including derivatives like this compound, exhibit significant antidiabetic properties. A study demonstrated that similar thiazolidinedione derivatives effectively lowered blood glucose levels and inhibited alpha-amylase activity, suggesting potential in diabetes management .

Anti-inflammatory Activity

Compounds within this class have shown anti-inflammatory effects by modulating cytokine production. For instance, studies have reported that certain TZD derivatives reduced inflammatory markers such as TNF-α and IL-β . This suggests that this compound may also possess similar anti-inflammatory properties.

Anticancer Potential

Recent investigations into thiazolidinediones have highlighted their potential as anticancer agents. The ability to inhibit topoisomerases (enzymes critical for DNA replication) has been noted in some derivatives. For example, compounds structurally related to this compound have shown promising results in inducing apoptosis in cancer cell lines .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| Rosiglitazone | TZD with a phenyl group | Established antidiabetic agent | PPARγ agonist |

| Pioglitazone | TZD with isobutyl substitution | Widely used for type 2 diabetes | PPARγ agonist |

| This compound | Fluorophenyl and o-tolylamino groups | Unique combination may enhance binding affinity | Potential antidiabetic and anticancer activity |

Case Studies

- Antidiabetic Study : A series of thiazolidinedione derivatives were evaluated for their ability to lower blood glucose levels. Among them, compounds similar to this compound showed significant inhibition of alpha-amylase activity and improved glucose uptake in vitro .

- Anti-inflammatory Evaluation : In an experimental model of inflammation, certain TZD derivatives demonstrated a marked reduction in inflammatory cytokines such as TNF-α and IL-6. This positions compounds like this compound as candidates for further exploration in inflammatory diseases .

- Anticancer Research : Investigations into the anticancer properties revealed that some thiazolidinediones could induce apoptosis in breast cancer cells through PPARγ-mediated pathways. This suggests a promising avenue for developing new cancer therapeutics based on the chemical structure of this compound .

属性

IUPAC Name |

3-(4-fluorophenyl)-5-(2-methylanilino)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c1-10-4-2-3-5-13(10)18-14-15(20)19(16(21)22-14)12-8-6-11(17)7-9-12/h2-9,14,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNZKAJVWILOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。